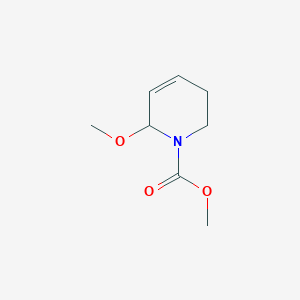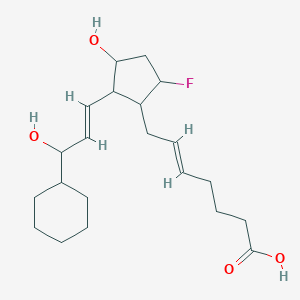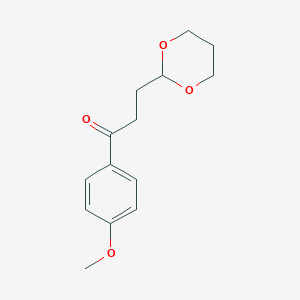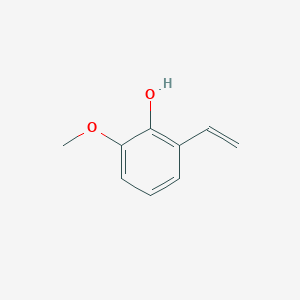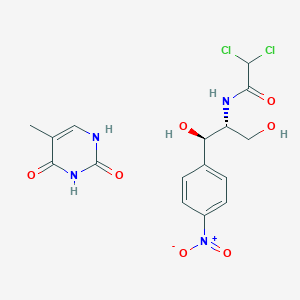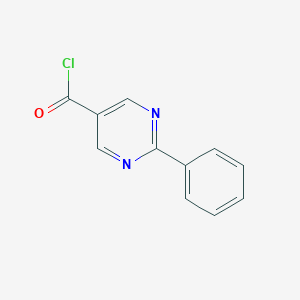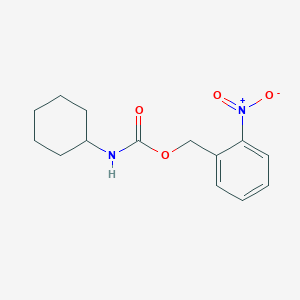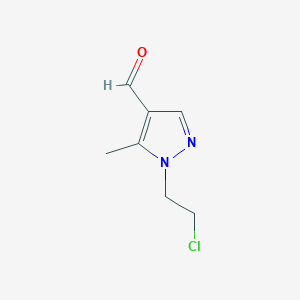
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, often involves strategic functionalization and cyclization reactions. For instance, the Vilsmeier-Haack reaction has been employed to synthesize various pyrazole-4-carbaldehydes by introducing aldehyde groups into the pyrazole ring, providing a versatile intermediate for further derivatization (Hu et al., 2010).
Molecular Structure Analysis
The crystal structure of pyrazole derivatives has been extensively studied, revealing insights into their spatial arrangement and molecular interactions. For example, a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, showcasing the molecule's planarity and potential for intermolecular interactions (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. For instance, reactions with cyclohexylamine can lead to different products based on the substituents present on the pyrazole ring, indicating the influence of structural variations on reactivity and product formation (Jessica Orrego Hernandez et al., 2015).
Applications De Recherche Scientifique
Crystal Structure and Synthesis
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde and its derivatives are extensively used in the synthesis and structural analysis of various compounds. The crystal structure of similar compounds has been determined using X-ray diffraction, revealing details about their molecular geometry and interactions. For instance, the study by Xu and Shi (2011) focused on the synthesis and crystal structure analysis of a related compound, showcasing its potential as a versatile intermediate for synthesizing new pyrazole derivatives (Xu & Shi, 2011).
Antimicrobial Properties
Various derivatives of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde have been synthesized and tested for antimicrobial properties. For instance, the study by Bhat et al. (2016) explored the antimicrobial activities of a new series of compounds synthesized via a Vilsmeier–Haack reaction approach, indicating potential in battling bacterial and fungal infections (Bhat et al., 2016).
Ultrasonic-Assisted Synthesis
The compound and its derivatives are also employed in ultrasonic-assisted synthesis methods, which offer advantages such as shorter reaction times and improved yields. Trilleras et al. (2013) synthesized a series of new dihydropyrazole derivatives under sonication conditions, highlighting the efficiency and potential of ultrasonic methods in chemical synthesis (Trilleras et al., 2013).
Applications in Sonodynamic Therapy
The compound's derivatives have found use in sonodynamic therapy, a novel treatment method that utilizes ultrasonic irradiation. Osipova et al. (2016) conducted a study on the synthesis of ferrocenyl-containing heterocyclic derivatives of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde for potential use in sonodynamic therapy, showcasing its cytotoxicity against bacterial strains under ultrasonic irradiation (Osipova et al., 2016).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCNHFMCCQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548821 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-55-9 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

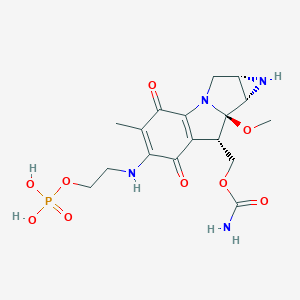
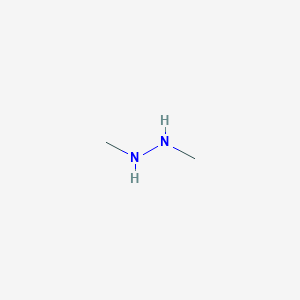
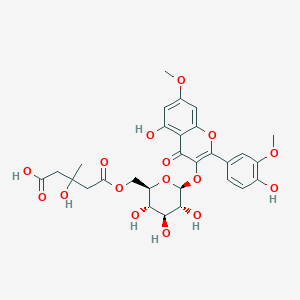
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
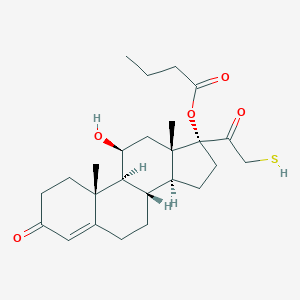
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
